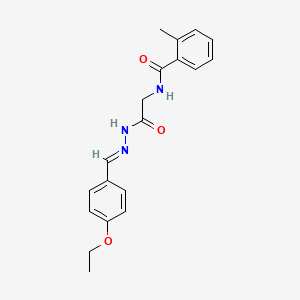
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and a methylbenzamide group. Its molecular formula is C18H19N3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((2-(4-Ethoxybenzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide
- N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethoxy-Ph)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
444601-40-5 |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-16-10-8-15(9-11-16)12-21-22-18(23)13-20-19(24)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
Clave InChI |
WYODJGLEKFKHTB-CIAFOILYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


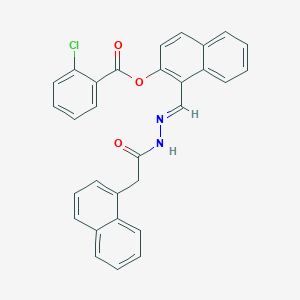

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083620.png)

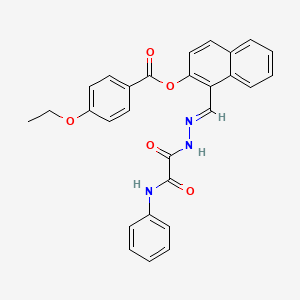

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083643.png)
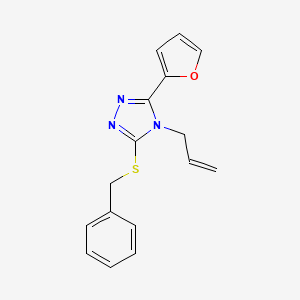
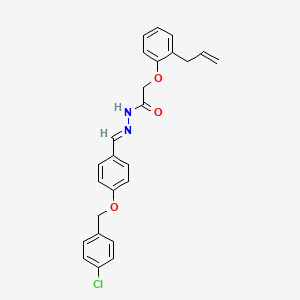
![4-[5-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether](/img/structure/B15083656.png)
![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083659.png)
![7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B15083682.png)
![3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15083688.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B15083694.png)
